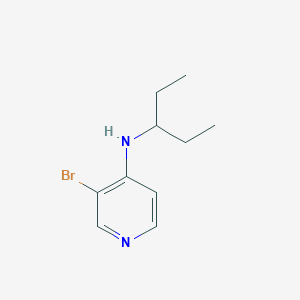

3-bromo-N-(pentan-3-yl)pyridin-4-amine

Description

3-bromo-N-(pentan-3-yl)pyridin-4-amine is a chemical compound with the molecular formula C10H15BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a pentan-3-yl group attached to the nitrogen atom at the fourth position of the pyridine ring.

Properties

IUPAC Name |

3-bromo-N-pentan-3-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-3-8(4-2)13-10-5-6-12-7-9(10)11/h5-8H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRACAPFDHRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pentan-3-yl)pyridin-4-amine typically involves the bromination of pyridin-4-amine followed by the alkylation of the resulting 3-bromo-pyridin-4-amine with pentan-3-yl halide. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(pentan-3-yl)pyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridin-4-amines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

Research indicates that derivatives of pyridine compounds, including 3-bromo-N-(pentan-3-yl)pyridin-4-amine, exhibit potential anticancer properties. For instance, related compounds have been studied for their ability to inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth . -

Neuroprotective Effects:

Some studies suggest that pyridine derivatives can offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress . -

Antimicrobial Properties:

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Organic Synthesis Applications

-

Building Block in Synthesis:

This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of more complex molecules . -

Peptide Synthesis:

The compound is utilized in peptide synthesis as an organic buffer, enhancing the yield of peptide chains during solid-phase synthesis . This application is crucial in biochemistry for producing therapeutic peptides.

Material Science Applications

-

Polymer Chemistry:

The incorporation of pyridine derivatives into polymer matrices can enhance the thermal and mechanical properties of materials. Research has shown that such modifications can lead to improved performance in applications ranging from coatings to advanced composites . -

Catalysis:

Pyridine-based compounds are often used as ligands in catalytic processes, particularly in transition metal-catalyzed reactions. The unique electronic properties of the pyridine ring can stabilize metal complexes, improving reaction efficiencies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-bromo-N-(pentan-3-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pentan-3-yl group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

3-bromo-4-aminopyridine: Similar structure but lacks the pentan-3-yl group.

4-amino-3-bromopyridine: Similar structure but with different substitution pattern.

4-(bromomethyl)pyridine: Contains a bromomethyl group instead of a bromine atom and pentan-3-yl group.

Uniqueness

3-bromo-N-(pentan-3-yl)pyridin-4-amine is unique due to the presence of both the bromine atom and the pentan-3-yl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables diverse chemical transformations.

Biological Activity

3-Bromo-N-(pentan-3-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}BrN_{2}, with a molecular weight of approximately 243.15 g/mol. The compound features a bromine atom on the pyridine ring, which is known to influence its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and quinazoline have shown promising results against various cancer cell lines. A study demonstrated that modifications in the bromine and alkyl substituents could enhance cytotoxicity against glioblastoma cells, with IC50 values indicating effective inhibition of cell growth and migration .

| Compound | IC50 (μM) | Target |

|---|---|---|

| BAP2 | 0.85 | PDI Inhibition |

| 3-Br-Pyridine | 1.87 | Glioblastoma Growth |

Antimicrobial Activity

Compounds similar to this compound have been evaluated for antimicrobial properties. The presence of bromine enhances the lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy. A study focusing on pyridine derivatives reported effective inhibition against various bacterial strains, suggesting that similar compounds could exhibit comparable activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the bromine substituent at the 3-position of the pyridine ring plays a crucial role in enhancing biological activity. Studies indicate that modifications at this position can significantly alter the potency of the compound against various biological targets:

| Substituent | Biological Activity | IC50 (μM) |

|---|---|---|

| Bromine | High | Varies |

| Hydroxyl | Moderate | Varies |

| Alkyl | Variable | Varies |

Case Studies

- In Vitro Studies : A recent study evaluated several derivatives, including those with brominated pyridine rings, against glioblastoma cell lines. The findings suggested that bromination significantly enhanced cytotoxicity compared to non-brominated analogs .

- In Vivo Models : Animal models treated with related pyridine derivatives showed reduced tumor growth rates when administered at specific dosages, indicating potential therapeutic applications for compounds like this compound in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.